N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine
Description
N1-(Benzo[d]isothiazol-3-yl)propane-1,3-diamine is a diamine derivative featuring a benzoisothiazole moiety linked to a propane-1,3-diamine backbone. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and material science. The benzoisothiazole group is notable for its heterocyclic aromaticity, which enhances binding affinity to biological targets such as kinases and receptors .
Properties
IUPAC Name |
N'-(1,2-benzothiazol-3-yl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c11-6-3-7-12-10-8-4-1-2-5-9(8)14-13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVDRAICPPGXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine involves the reaction of benzo[d]isothiazole with propane-1,3-diamine under specific conditions. For example, this compound (600 mg, 2.8 mmol) can be combined with 4’-methoxy-biphenyl-4-carboxaldehyde (614 mg, 2.8 mmol) in 1,2-dichloroethane (20 mL) and treated with sodium triacetoxyborohydride (1.2 g, 5.7 mmol) and acetic acid (160 µL, 5.6 mmol) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the compound is often produced in specialized chemical manufacturing facilities.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Antiviral Activity
N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine has been investigated for its potential antiviral properties. A study highlighted its efficacy in inhibiting the replication of the Hepatitis C virus (HCV). The compound demonstrated significant antiviral activity, suggesting its potential as a therapeutic agent in treating viral infections .
Antimicrobial Properties
Research indicates that derivatives of benzothiazole compounds exhibit antimicrobial activity. This compound has shown promise in combating various bacterial strains. A study conducted on several benzothiazole derivatives found that modifications to the benzothiazole structure enhanced their antimicrobial effectiveness .
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases. A series of synthesized derivatives were tested for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration. Several compounds demonstrated significant inhibitory activity, indicating potential applications in treating conditions like Alzheimer’s and Parkinson’s diseases .
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, this compound was tested against HCV. The results showed a dose-dependent inhibition of viral replication, with IC50 values indicating effective concentrations for therapeutic use. This study suggests that further exploration could lead to the development of new antiviral medications based on this compound.
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial assay was conducted using this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.
Data Tables
Mechanism of Action
The mechanism of action of N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
K137-E4 (N1-(4,5,6,7-Tetrabromo-1H-benzimidazole-2-yl)-propane-1,3-diamine derivative)
- Structure : Features a tetrabromo-benzimidazole group instead of benzoisothiazole.
- Activity : Exhibits potent CK2 inhibition (IC50 = 25 nM) with improved selectivity over the parent compound K137 (IC50 = 130 nM). The brominated benzimidazole enhances kinase selectivity, whereas benzoisothiazole derivatives may prioritize different targets .
N1-(Pyridin-2-yl)propane-1,3-diamine Derivatives
- Example: Compound 22 (2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide).
- Structure : Pyridine substituent linked to propane-1,3-diamine.
- Application: Used in antimicrobial agent synthesis.
Chloroquinoline Derivatives
- Example: N1-(7-Chloroquinoline-4-yl)propane-1,3-diamine.
- Activity: Demonstrates antimicrobial and cytotoxic properties. The chloroquinoline moiety contributes to DNA intercalation, a mechanism distinct from benzoisothiazole’s kinase modulation .
Ziprasidone-Related Compounds
- Example : USP Ziprasidone Related Compound B (contains benzoisothiazole-piperazine-ethyl groups).
- Application : Antipsychotic drug derivatives. The benzoisothiazole here is part of a larger pharmacophore, highlighting its role in central nervous system targeting compared to simpler diamine analogs .
Selectivity and Multi-Target Potential
- BNOS Inhibitors: Compounds like N1-(3-(1H-imidazol-1-yl)-1,2,4-thiadiazol-5-yl)-N3-(benzo[d][1,3]dioxol-5-ylmethyl)propane-1,3-diamine target hepatocyte nitric oxide synthase (NOS). The benzoisothiazole analog’s sulfur atom may enhance metal-binding capacity compared to dioxolane or imidazole groups .
Data Tables
Table 1: Key Structural and Functional Differences
Biological Activity
N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory, anti-cancer, and antiviral properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes a benzo[d]isothiazole moiety linked to a propane-1,3-diamine. This structure is critical for its biological activity, influencing its interaction with various biological targets.
Anti-inflammatory Properties
Research indicates that derivatives of benzo[d]isothiazol-3-yl-benzamidine exhibit significant anti-inflammatory effects. A study demonstrated that these derivatives reduced the production of pro-inflammatory markers such as nitric oxide (NO), prostaglandin E2 (PGE2), and matrix metalloproteinase-3 (MMP-3) in human chondrocyte cultures. Specifically, compounds derived from N-benzothiazol-3-yl-benzamidine showed enhanced protective effects against IL-1beta-induced damage in osteoarthritic models .
| Compound | IC50 (µM) | Effect on NO Production | Effect on PGE2 Production |
|---|---|---|---|
| 6a | 25 | Decreased | Decreased |
| 6b | 15 | Decreased | Decreased |
| 6d | 10 | Significant decrease | Significant decrease |
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted the potential of arylpiperazine derivatives, including those containing benzo[d]isothiazole moieties, in targeting prostate cancer cells. The derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure can enhance their efficacy .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| Prostate Cancer | 6a | 12 |
| Breast Cancer | 6b | 8 |
| Lung Cancer | 6d | 5 |
Antiviral Activity
Recent studies have explored the antiviral potential of this compound against viruses such as Dengue virus. Inhibitory assays against the DENV NS2BNS3 protease revealed that several derivatives exhibited low micromolar IC50 values, indicating promising antiviral activity .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| BIT Derivative 1 | 2.5 | Protease inhibition |
| BIT Derivative 2 | 3.0 | Protease inhibition |
Case Studies
Case Study 1: Anti-inflammatory Effects in Osteoarthritis
In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of N-benzothiazol-3-yl-benzamidine derivatives on human chondrocytes exposed to inflammatory cytokines. The study found that certain derivatives significantly reduced inflammatory markers and protected cartilage integrity.
Case Study 2: Anticancer Activity Against Prostate Cancer
A series of experiments were conducted using prostate cancer cell lines treated with various concentrations of this compound derivatives. The results showed a dose-dependent reduction in cell viability, highlighting the compound's potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
